molecular formula C21H14O2 B2830595 3,4-Diphenylcoumarin CAS No. 71644-60-5

3,4-Diphenylcoumarin

Cat. No.: B2830595
CAS No.: 71644-60-5
M. Wt: 298.341
InChI Key: PNQJTOKSXJMLND-UHFFFAOYSA-N
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Description

3,4-Diphenylcoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of benzopyrone derivatives known for their diverse biological activities and applications in various fields. This compound, characterized by the presence of two phenyl groups at the 3 and 4 positions of the coumarin core, exhibits unique photophysical and chemical properties that make it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diphenylcoumarin typically involves the Pechmann condensation reaction, which is a classical method for coumarin synthesis. This reaction involves the condensation of phenols with β-ketoesters in the presence of acid catalysts. For this compound, the reaction can be carried out using phenylacetic acid and benzaldehyde as starting materials, with sulfuric acid as the catalyst. The reaction proceeds under reflux conditions, leading to the formation of the desired coumarin derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the industrial synthesis more sustainable .

Chemical Reactions Analysis

Types of Reactions: 3,4-Diphenylcoumarin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the coumarin core to dihydrocoumarin derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups at the phenyl rings or the coumarin core.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted coumarins, dihydrocoumarins, and quinone derivatives, each exhibiting distinct chemical and biological properties .

Scientific Research Applications

3,4-Diphenylcoumarin has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Diphenylcoumarin involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and other proteins through hydrophobic interactions, hydrogen bonding, and π-π stacking.

    Pathways Involved: It can modulate signaling pathways related to oxidative stress, apoptosis, and cell proliferation.

Comparison with Similar Compounds

    4-Phenylcoumarin: Similar in structure but with only one phenyl group at the 4 position.

    3-Phenylcoumarin: Similar in structure but with only one phenyl group at the 3 position.

    4-Hydroxycoumarin: A coumarin derivative with a hydroxyl group at the 4 position, known for its anticoagulant properties.

Uniqueness: 3,4-Diphenylcoumarin is unique due to the presence of two phenyl groups, which enhance its photophysical properties and biological activities. This structural feature allows for greater versatility in chemical modifications and applications compared to its mono-phenyl counterparts .

Biological Activity

3,4-Diphenylcoumarin is a member of the coumarin family, which includes a vast array of naturally occurring compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C21H14O2C_{21}H_{14}O_2 and is characterized by a coumarin backbone with two phenyl groups at the 3 and 4 positions. This structural configuration is significant as it influences the compound's biological activity.

Cytotoxic Activity

Recent studies have demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. For instance, in a study investigating the cytotoxicity of several diarylcoumarins, including this compound, it was found that the compound induced cell death in A549 (lung) and PC-3 (prostate) cancer cell lines through reactive oxygen species (ROS) generation and apoptosis pathways.

Key Findings from Research

  • Cytotoxicity Evaluation : The cytotoxic activity was assessed using crystal violet dye-binding assays. Among the tested compounds, 7,8-diacetoxy-3-(4-(methylsulfonyl)phenyl)-4-phenylcoumarin showed the highest cytotoxicity with a CC50CC_{50} value of 13.5±0.15μM13.5\pm 0.15\mu M in A549 cells .
  • Mechanism of Action :
    • Cell Cycle Arrest : The compound caused significant cell cycle arrest in G1/G0, S, and G2 phases.
    • Mitochondrial Membrane Potential (MMP) : Treatment with this compound led to a loss of MMP, indicating mitochondrial dysfunction.
    • ROS Production : Increased levels of ROS were observed post-treatment, confirming that oxidative stress plays a crucial role in its cytotoxic mechanism.
    • Apoptosis Induction : The study confirmed that the compound triggers apoptotic pathways in cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of coumarins is often linked to their structural features. In the case of this compound:

  • The presence of specific substituents on the phenyl rings can enhance or diminish cytotoxic effects.
  • Compounds with diacetoxy or dihydroxy groups exhibited higher cytotoxicity compared to those without these modifications .

Case Studies and Applications

Several case studies highlight the potential therapeutic applications of this compound:

  • Cancer Treatment : Due to its potent cytotoxic effects against lung and prostate cancer cells, this compound is being investigated as a candidate for developing new anticancer therapies. Its ability to induce ROS-dependent cell death suggests it could be combined with other treatments to enhance efficacy .
  • Pharmacological Research : Ongoing research aims to explore its effects on other cancer types and its potential use in combination therapies to overcome drug resistance.

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
CytotoxicityInduces cell death in A549 and PC-3 cells
MechanismROS production; MMP loss; apoptosis
Structure-Activity RelationshipEnhanced activity with specific substituents

Properties

IUPAC Name

3,4-diphenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14O2/c22-21-20(16-11-5-2-6-12-16)19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)23-21/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNQJTOKSXJMLND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)OC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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